Nolatrexed Dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS.2ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;;/h2-7H,1H3,(H3,15,17,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKVJJYMWOCLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046810 | |
| Record name | Nolatrexed dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152946-68-4 | |
| Record name | Nolatrexed dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152946684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nolatrexed dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 152946-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOLATREXED DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA69O733O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nolatrexed Dihydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Nolatrexed dihydrochloride, also known as AG337 and Thymitaq, is a potent, orally active, and non-competitive inhibitor of thymidylate synthase (TS).[1][2] This enzyme is a critical player in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] By targeting this pathway, Nolatrexed exhibits significant anticancer activity, which has been evaluated in various preclinical and clinical studies.[1][5][6] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.
Core Mechanism: Inhibition of Thymidylate Synthase
Nolatrexed's primary mechanism of action is the direct inhibition of thymidylate synthase.[7][8] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a cofactor.[3] Nolatrexed acts as a non-competitive inhibitor, binding to the folate cofactor binding site on the enzyme.[1][2] This binding prevents the normal substrate-enzyme interaction, thereby blocking the synthesis of dTMP.
The subsequent depletion of the intracellular dTMP pool leads to a cascade of cellular events, including:
-
Inhibition of DNA Synthesis: Without an adequate supply of dTMP, and consequently deoxythymidine triphosphate (dTTP), DNA replication is halted.[9][10]
-
S-Phase Cell Cycle Arrest: The disruption of DNA synthesis triggers cell cycle checkpoints, leading to an arrest in the S phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Prolonged inhibition of DNA synthesis and cell cycle progression can induce programmed cell death, or apoptosis, in cancer cells.[9][10]
A distinguishing feature of Nolatrexed is its classification as a "non-classical" antifolate.[3] Unlike classical antifolates such as methotrexate, Nolatrexed:
-
Lacks a terminal glutamate side chain.[3]
-
Is uncharged at physiological pH.[3]
-
Does not require a specific transport mechanism for cellular entry.[3]
-
Is not a substrate for folylpolyglutamate synthetase, an enzyme that can enhance the intracellular retention and activity of classical antifolates.[3]
These characteristics are thought to circumvent common mechanisms of resistance to classical antifolate drugs.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibitory activity and pharmacokinetic properties of this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Enzyme Source | Reference |
| Ki | 11 nM | Human Thymidylate Synthase | [1][2] |
Table 2: Pharmacokinetic Parameters in Mice
| Route of Administration | Parameter | Value | Unit | Reference |
| Intravenous (50 mg/kg) | Half-life (t½) | 3.020 | h | [1] |
| AUC | 89.972 | mg/L/h | [1] | |
| Distribution Factor | 0.831 | L/kg | [1] | |
| Plasma Clearance (CL) | 0.556 | L/h/kg | [1] | |
| Oral (200 mg/kg) | Half-life (t½) | 5.046 | h | [1] |
| AUC | 84.893 | mg/L/h | [1] | |
| Time to Peak (Tmax) | 1.000 | h | [1] | |
| Peak Concentration (Cmax) | 18.0 | mg/L | [1] |
Table 3: Human Pharmacokinetic and Clinical Data
| Parameter | Value | Study Details | Reference |
| Oral Bioavailability | ~89% (median) | Phase I study | [3] |
| Recommended Phase II Dose | 800 mg/m²/day | 5-day oral administration | [3] |
Experimental Protocols
A key method for assessing the pharmacodynamic effect of Nolatrexed in clinical studies is the measurement of plasma deoxyuridine (UdR) levels.[6][11] Inhibition of thymidylate synthase leads to an accumulation of its substrate, dUMP, which is subsequently converted to deoxyuridine and released into the plasma. Therefore, elevated plasma UdR serves as a surrogate marker for TS inhibition.
Protocol: Measurement of Plasma Deoxyuridine by HPLC
This protocol provides a general outline for the determination of plasma UdR concentrations using High-Performance Liquid Chromatography (HPLC), a method frequently cited in the literature.[3][6]
-
Sample Collection: Collect whole blood samples from patients at baseline and at various time points following Nolatrexed administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid) to the plasma to remove proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the deproteinized plasma.
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column).
-
Use a suitable mobile phase (e.g., a buffer/methanol gradient) to separate the components of the sample.
-
Detect the elution of deoxyuridine using a UV detector at a specific wavelength.
-
-
Quantification: Determine the concentration of deoxyuridine in the samples by comparing the peak area to a standard curve generated with known concentrations of deoxyuridine.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by Nolatrexed and a typical experimental workflow for evaluating its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Preclinical and phase I clinical studies with the nonclassical antifolate thymidylate synthase inhibitor this compound given by prolonged administration in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate Synthase | BioChemPartner [biochempartner.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Nolatrexed | C14H12N4OS | CID 135400184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. academic.oup.com [academic.oup.com]
Chemical structure and properties of Nolatrexed Dihydrochloride
Nolatrexed dihydrochloride, also known by its developmental code AG337 and trade name Thymitaq, is a potent, orally active, non-competitive inhibitor of the enzyme thymidylate synthase (TS).[1][2] As a quinazoline folate analog, it was developed as an antineoplastic agent for cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, relevant experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is the dihydrochloride salt of nolatrexed.[4] It is characterized as a water-soluble and lipophilic compound.[3][4] Unlike classical antifolates, it does not possess a terminal glutamate moiety, which means it does not require a specific transport mechanism to enter cells and is not a substrate for the enzyme folylpolyglutamate synthetase.[5]
Table 1: Chemical and Physicochemical Properties of Nolatrexed and its Dihydrochloride Salt
| Property | Value | Source(s) |
| Chemical Name | 2-amino-6-methyl-5-(pyridin-4-ylthio)-3H-quinazolin-4-one dihydrochloride | [6][7] |
| Synonyms | AG 337, Thymitaq | [1][6][7] |
| Molecular Formula | C₁₄H₁₄Cl₂N₄OS | [6][7] |
| Molecular Weight | 357.26 g/mol | [5][6] |
| CAS Number | 152946-68-4 | [1][7] |
| Melting Point | 301-302 °C | [5][6] |
| pKa | 4.1, 5.9, 9.8 (at 25°C) | [5] |
| Appearance | Off-White to Pale Yellow Solid | [5] |
| Solubility | DMSO: ≥ 17.2 mg/mLPBS: 25 mg/mL (requires sonication and warming)Water: 2 mg/mL (clear solution) | [1][5] |
| InChI Key | XHWRWCSCBDLOLM-UHFFFAOYSA-N (for free base) | [3] |
| SMILES | CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl | [3] |
Mechanism of Action
Nolatrexed's primary mechanism of action is the potent and specific inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP).[8][9] dTMP is an essential precursor for the synthesis of 2'-deoxythymidine-5'-triphosphate (dTTP), a necessary component of DNA.[10]
By acting as a non-competitive inhibitor, nolatrexed binds to the folate cofactor binding site of the TS enzyme.[1][2] This inhibition blocks the conversion of 2'-deoxyuridine-5'-monophosphate (dUMP) to dTMP.[8][11] The resulting depletion of the dTMP pool leads to an inhibition of DNA synthesis and repair, which in turn induces S-phase cell cycle arrest and triggers caspase-dependent apoptosis in cancer cells.[3][4] This targeted action makes nolatrexed a subject of interest in cancer therapy.[8][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thymidylate Synthase | BioChemPartner [biochempartner.com]
- 3. Nolatrexed | C14H12N4OS | CID 135400184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound | 152946-68-4 [chemicalbook.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. This compound | C14H14Cl2N4OS | CID 135409535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Future potential of thymidylate synthase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical In Vitro Profile of Nolatrexed Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolatrexed Dihydrochloride (formerly known as AG337 and Thymitaq) is a non-classical, lipophilic quinazoline folate analog that acts as a potent and specific inhibitor of thymidylate synthase (TS).[1] Developed through structure-based drug design, Nolatrexed was engineered to overcome common resistance mechanisms associated with classical antifolates.[2] Unlike traditional antifolates, Nolatrexed does not require active transport into cells via the reduced folate carrier and is not a substrate for polyglutamylation, processes that can be altered in resistant tumor cells. This document provides an in-depth technical overview of the preclinical in vitro studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound is a non-competitive inhibitor of human thymidylate synthase, with a reported Ki value of 11 nM.[1][3] It exerts its cytotoxic effects by binding to the folate cofactor binding site on the TS enzyme.[1] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidines required for DNA replication and repair.[4] The depletion of the dTMP pool leads to an imbalance in deoxynucleotides, ultimately causing "thymineless death," characterized by DNA damage and the induction of S-phase cell cycle arrest and apoptosis.[4]
Signaling Pathway
The inhibition of thymidylate synthase by Nolatrexed directly impacts the DNA synthesis pathway. The following diagram illustrates the core mechanism.
Caption: Inhibition of Thymidylate Synthase by Nolatrexed and its downstream effects.
Quantitative Data
In Vitro Growth Inhibition
This compound has demonstrated potent growth-inhibitory activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Murine & Human Cell Lines (Range) | Various | 0.39 - 6.6 | Not Specified | [3] |
| HNX14C | Head and Neck Cancer | Not Specified | 120 h (in combination studies) | [5] |
| HNX22B | Head and Neck Cancer | Not Specified | 120 h (in combination studies) | [5] |
Enzyme Inhibition
| Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Human Thymidylate Synthase | 11 nM | Non-competitive | [1][3] |
Experimental Protocols
Thymidylate Synthase Inhibition Assay (Tritium Release Assay)
This assay measures the activity of thymidylate synthase by quantifying the release of tritium from a radiolabeled substrate.
Materials:
-
[5-³H]deoxyuridine monophosphate ([5-³H]dUMP)
-
This compound
-
Cell lysate or purified thymidylate synthase
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, EDTA, and dithiothreitol)
-
Cofactor: 5,10-methylenetetrahydrofolate
-
Activated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, cell lysate or purified enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding the cofactor and [5-³H]dUMP.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant, containing the released tritium in the form of ³H₂O, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity and the inhibitory effect of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture cells and treat them with this compound at a specified concentration for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflows
In Vitro Drug Screening Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound like this compound.
Caption: A generalized workflow for the in vitro preclinical evaluation of Nolatrexed.
Combination Study Experimental Workflow
This diagram details the workflow for assessing the synergistic or antagonistic effects of Nolatrexed in combination with another chemotherapeutic agent.
Caption: Workflow for an in vitro combination study involving this compound.
Conclusion
The preclinical in vitro data for this compound strongly support its mechanism of action as a potent and specific inhibitor of thymidylate synthase. Its ability to induce S-phase cell cycle arrest and subsequent cell death in cancer cells, coupled with a pharmacological profile that may circumvent common mechanisms of resistance to classical antifolates, underscores its potential as a valuable anticancer agent. The synergistic effects observed in combination with other chemotherapeutics, such as paclitaxel, further highlight its potential clinical utility.[5] This technical guide provides a foundational understanding of the in vitro characteristics of this compound for researchers and professionals in the field of drug development. Further studies to elucidate its activity in a broader range of cancer types and to optimize combination therapies are warranted.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, Thymitaq) and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lipophilic Gateway: Unraveling Nolatrexed Dihydrochloride's Cellular Entry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nolatrexed Dihydrochloride, a potent, non-classical thymidylate synthase inhibitor, has garnered significant attention in oncology research. Its unique physicochemical properties, particularly its lipophilic nature, are central to its mechanism of action and cellular uptake. This technical guide provides a comprehensive overview of the lipophilicity of this compound and its primary mode of entry into target cells, supported by available data and a review of relevant experimental methodologies.
Physicochemical Properties and Lipophilicity
This compound is a water-soluble, yet lipophilic, quinazoline folate analog.[1] This dual characteristic is a key aspect of its design, allowing for effective delivery while facilitating passage across cellular membranes. The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₄OS · 2HCl | [3] |
| Molecular Weight | 357.26 g/mol | [3] |
| Melting Point | 301-302 °C | [4] |
| Solubility | Soluble in DMSO (≥17.2 mg/mL) and Water (2 mg/mL) | [4][5] |
| pKa | 4.1, 5.9, 9.8 (at 25°C) | [4] |
The Primary Mechanism of Cellular Entry: Passive Diffusion
A pivotal characteristic of this compound is that it is uncharged at physiological pH.[4] This, combined with its lipophilic nature, dictates its primary mechanism of cellular entry: passive diffusion .
Unlike classical antifolates, which often rely on specific carrier-mediated transport systems such as the reduced folate carrier (RFC-1) to enter cells, this compound can directly traverse the lipid bilayer of the cell membrane.[2][4] This circumvents common mechanisms of resistance to classical antifolates that involve downregulation or mutation of these transport proteins.
The process of passive diffusion is driven by the concentration gradient of the drug across the cell membrane, moving from an area of higher concentration (extracellular space) to an area of lower concentration (intracellular space).
Figure 1. Passive diffusion of this compound across the cell membrane.
Potential for Efflux by ABC Transporters
While passive diffusion is the primary entry mechanism, the potential for interaction with ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP), should be considered. BCRP is an efflux transporter known to be involved in the transport of various xenobiotics, including some lipophilic antifolates. The extent to which BCRP may actively efflux this compound from cells has not been definitively established in the reviewed literature. Further investigation into this potential interaction could provide a more complete understanding of the intracellular concentration dynamics of the drug.
Experimental Protocols for Assessing Lipophilicity and Cell Entry
To provide a comprehensive technical guide, this section outlines the standard experimental protocols used to determine the lipophilicity and cellular permeability of pharmaceutical compounds. While specific data for this compound is not detailed in the available literature, these methodologies represent the gold standard in the field.
Determination of Lipophilicity (LogP/LogD)
a) Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution (to determine LogD at a specific pH).
Protocol:
-
Prepare a saturated solution of n-octanol with the aqueous buffer and vice versa.
-
Dissolve a known concentration of this compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
The mixture is shaken vigorously to allow for partitioning equilibrium to be reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
A calibration curve is generated using a series of standard compounds with known LogP values.
-
This compound is injected onto a C18 reversed-phase HPLC column.
-
The compound is eluted using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
The retention time of this compound is measured.
-
The LogP is then extrapolated from the calibration curve based on its retention time.
Figure 2. Workflow for determining the lipophilicity of this compound.
Assessment of Cellular Permeability
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
Protocol:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert.
-
The cells are cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
A known concentration of this compound is added to the apical (AP) side of the monolayer (representing the intestinal lumen).
-
Samples are taken from the basolateral (BL) side (representing the bloodstream) at various time points.
-
The concentration of this compound in the BL samples is quantified by HPLC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
To assess efflux, the experiment can be reversed by adding the drug to the BL side and measuring its appearance on the AP side.
Figure 3. Experimental workflow for the Caco-2 cell permeability assay.
Conclusion
The lipophilic nature of this compound is a cornerstone of its pharmacological profile, enabling it to bypass the need for specific cellular transporters and enter cells primarily through passive diffusion. This characteristic is advantageous in overcoming certain mechanisms of drug resistance. While direct experimental quantification of its lipophilicity is not widely published, the established methodologies provide a clear framework for such investigations. A deeper understanding of its interaction with efflux transporters like BCRP would further refine our knowledge of its intracellular pharmacokinetics. The information presented in this guide serves as a foundational resource for researchers and professionals in the field of drug development, highlighting the critical interplay between physicochemical properties and cellular uptake in the design of effective anticancer agents.
References
- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Human breast cancer resistance protein: interactions with steroid drugs, hormones, the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine, and transport of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Determination of Nolatrexed Dihydrochloride IC50 in Cancer Cell Lines
Introduction
Nolatrexed Dihydrochloride (also known as AG337) is a potent, non-competitive, lipophilic inhibitor of thymidylate synthase (TS).[1] By binding to the folate cofactor site on TS, this compound disrupts the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. This inhibition leads to an imbalance in the nucleotide pool, ultimately causing S-phase cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical parameter for assessing its anti-cancer efficacy.
Mechanism of Action
This compound targets thymidylate synthase, a key enzyme in the de novo pyrimidine synthesis pathway. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor. By inhibiting TS, this compound depletes the intracellular pool of dTMP, and consequently dTTP, leading to "thymine-less death." This selective pressure on DNA synthesis makes it an effective agent against highly proliferative cancer cells.
Data Presentation: IC50 of this compound in Human Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound (AG337) in various human cancer cell lines under continuous exposure conditions. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A253 | Head and Neck Squamous Cell Carcinoma | ~ 1 | [2] |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~ 1 | [2] |
| CCRF-CEM | Leukemia | ~ 0.6 | [2] |
| MTX-resistant CCRF-CEM sublines | Leukemia | 0.4 | [2] |
| Various Murine and Human Cell Lines | Various | 0.39 - 6.6 | [1] |
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 value.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound using common cell viability assays. It is recommended to optimize seeding density and incubation times for each specific cell line.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Protocol 2: SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plate four times with slow-running tap water and allow it to air dry completely.[3]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3]
-
Allow the plates to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described in the MTT assay protocol.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
After the drug incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol, substituting absorbance with luminescence values.
-
References
Application Notes and Protocols: Nolatrexed Dihydrochloride and Docetaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental design for evaluating the combination therapy of Nolatrexed Dihydrochloride (Thymitaq®, AG337) and docetaxel. It includes summaries of clinical findings, detailed protocols for preclinical evaluation, and hypothesized signaling pathways based on the known mechanisms of action of each agent.
Introduction
This compound is a non-competitive, lipophilic inhibitor of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[1][2] By blocking TS, Nolatrexed induces S-phase cell cycle arrest and apoptosis in cancer cells.[1][3] Docetaxel, a member of the taxane family of chemotherapeutic agents, promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization.[4] This disruption of the microtubule network inhibits cell division and leads to apoptotic cell death. The combination of a TS inhibitor with a taxane is rationalized by their distinct mechanisms of action and non-overlapping toxicities, which may lead to synergistic anti-tumor activity.[1]
Clinical Trial Data Summary
A phase I clinical trial investigated the combination of this compound and docetaxel in patients with advanced solid malignancies. The study aimed to determine the maximum tolerated dose (MTD) and pharmacokinetic profile of the combination.[1]
Table 1: Phase I Clinical Trial Dosing and Pharmacokinetics [1]
| Parameter | Value |
| This compound (Thymitaq®) Dosing | Starting at 600 mg/m²/day as a 120-hour continuous IV infusion |
| Docetaxel Dosing | Starting at 30 mg/m² IV on Day 1, every 28 days |
| Patient Population | 8 patients with advanced solid malignancies |
| Dose-Limiting Toxicities (DLTs) | Grade 3 fatigue, Grade 3 mucositis, Grade 4 febrile neutropenia |
| Common Toxicities (Grade ≤ 3) | Neutropenia, thrombocytopenia, nausea/vomiting, diarrhea, elevated bilirubin |
| Nolatrexed Steady-State Concentration (Css) | Mean: 5.51 µg/mL (Range: 2.86 - 6.19 µg/mL) |
| Recommended Dose (at time of abstract) | Expansion at 600 mg/m²/day of Nolatrexed and 45 mg/m² of docetaxel |
Preclinical Experimental Design & Protocols
Based on a similar study combining Nolatrexed with paclitaxel, another taxane, a schedule-dependent synergistic effect was observed in vitro.[5][6] The following protocols are designed to evaluate the synergy between Nolatrexed and docetaxel in a preclinical setting.
In Vitro Synergy Studies
Objective: To determine the cytotoxic effects of Nolatrexed and docetaxel, alone and in combination, and to quantify the nature of their interaction (synergism, additivity, or antagonism) in various cancer cell lines.
Recommended Cell Lines:
-
Head and Neck Squamous Cell Carcinoma: HNX14C, HNX22B (based on Nolatrexed/paclitaxel study)[5]
-
Breast Cancer: MCF-7, MDA-MB-231
-
Non-Small Cell Lung Cancer: A549, H1299
-
Prostate Cancer: PC-3, DU145
Protocol 1: Cell Viability and Synergy Analysis (MTT Assay & Chou-Talalay Method)
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Docetaxel (solution)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of Nolatrexed (e.g., 10 mM in DMSO) and docetaxel (e.g., 1 mM in DMSO).
-
Perform serial dilutions of each drug in cell culture medium to achieve a range of concentrations (e.g., 8-10 concentrations to span the expected IC50).
-
For combination studies, prepare drug mixtures at a constant molar ratio based on the individual IC50 values.
-
-
Drug Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of medium containing the single drugs or the drug combination. Include vehicle control (DMSO) wells.
-
Schedule-Dependent Analysis:
-
Schedule A (Sequential: Docetaxel → Nolatrexed): Treat with docetaxel for a defined period (e.g., 24 hours), then replace with Nolatrexed-containing medium for the remainder of the incubation.
-
Schedule B (Concurrent): Treat with the drug combination for the entire incubation period (e.g., 72 hours).
-
Schedule C (Sequential: Nolatrexed → Docetaxel): Treat with Nolatrexed for a defined period (e.g., 24 hours), then replace with docetaxel-containing medium.
-
-
-
MTT Assay:
-
After the desired incubation period (e.g., 72 hours), add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well.
-
Incubate for 4 hours at room temperature in the dark, with gentle shaking.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Table 2: Hypothetical In Vitro Synergy Data
| Cell Line | Drug | IC50 (nM) | Combination (Nolatrexed:Docetaxel Ratio) | Combination IC50 (nM) | Combination Index (CI) at Fa 0.5 |
| HNX14C | Nolatrexed | 150 | 10:1 | 45 | 0.6 |
| Docetaxel | 15 | ||||
| MDA-MB-231 | Nolatrexed | 200 | 10:1 | 60 | 0.55 |
| Docetaxel | 20 |
Mechanism of Action Studies
Protocol 2: Cell Cycle Analysis
Objective: To determine the effect of the drug combination on cell cycle distribution.
Procedure:
-
Treat cells with Nolatrexed, docetaxel, and the combination at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the drug combination.
Procedure:
-
Treat cells as described for cell cycle analysis.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI.
-
Incubate in the dark at room temperature.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Analysis
The synergistic effect of Nolatrexed and docetaxel is likely due to the convergence of their downstream effects on cell cycle regulation and apoptosis.
Hypothesized Signaling Pathway:
-
Nolatrexed: Inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate (dTTP), which causes an imbalance in the deoxynucleotide pool. This results in DNA damage and replication stress, activating the DNA damage response (DDR) pathway, leading to S-phase arrest and apoptosis.
-
Docetaxel: Stabilization of microtubules leads to mitotic arrest (G2/M phase). This prolonged arrest can trigger the intrinsic apoptotic pathway through the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.
The combination may lead to a more profound and sustained cell cycle arrest and a lower threshold for apoptosis induction.
Diagrams
Signaling Pathway
Caption: Hypothesized signaling pathways of Nolatrexed and Docetaxel leading to apoptosis.
Experimental Workflow
Caption: Workflow for preclinical evaluation of Nolatrexed and Docetaxel combination.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Docetaxel-triggered SIDT2/NOX4/JNK/HuR signaling axis is associated with TNF-α-mediated apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of adoptive immunotherapy and docetaxel inhibits tumor growth in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, Thymitaq) and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, ThymitaqTM) and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Thymidylate Stress with Nolatrexed Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolatrexed Dihydrochloride, also known as AG337 and Thymitaq, is a potent, non-competitive, lipophilic inhibitor of thymidylate synthase (TS).[1] By binding to the folate cofactor site on the enzyme, this compound effectively blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication.[1] This inhibition leads to a state of "thymidylate stress," characterized by the depletion of the dTMP pool, which in turn induces S-phase cell cycle arrest and apoptosis in actively dividing cells.[2] These application notes provide detailed protocols for utilizing this compound to induce and study thymidylate stress in cancer cell lines.
Mechanism of Action
This compound acts as a specific inhibitor of thymidylate synthase, the enzyme responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. Unlike classical antifolates, Nolatrexed's cellular uptake is not dependent on the reduced folate carrier, and it does not require polyglutamylation for its activity. Its lipophilic nature facilitates its transport across cell membranes. The inhibition of TS by Nolatrexed is non-competitive with respect to the dUMP substrate and competitive with respect to the folate cofactor. The depletion of dTMP leads to an imbalance in the deoxynucleotide pool, which triggers a cascade of cellular events, including the stalling of replication forks, DNA damage, and the activation of cell cycle checkpoints, ultimately culminating in cell cycle arrest in the S phase and programmed cell death.[2]
Caption: Mechanism of this compound action.
Quantitative Data
This compound exhibits potent activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line and the duration of exposure.
| Parameter | Value | Source |
| Ki (human Thymidylate Synthase) | 11 nM | [1] |
| IC50 Range (murine and human cell lines) | 0.39 - 6.6 µM |
Detailed IC50 values for specific cell lines can be found in the primary literature, such as Webber et al., Cancer Chemother Pharmacol. 1996;37(6):509-17.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
Cell Viability Assay to Determine IC50
This protocol describes a general method using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Caption: Workflow for determining the IC50 of Nolatrexed.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium. Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Nolatrexed or vehicle control.
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Subtract the average absorbance/luminescence of the blank wells from all other wells. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the Nolatrexed concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at a concentration around the IC50 value and a vehicle control (DMSO) for 24 to 48 hours.
-
Cell Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 30 minutes or store them at -20°C overnight.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of thymidylate stress.
Thymidylate Synthase Activity Assay (Tritium Release Assay)
This assay directly measures the enzymatic activity of TS in cell lysates.
Materials:
-
Cell pellets (treated with Nolatrexed and vehicle control)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
[5-³H]-deoxyuridine-5'-monophosphate ([³H]dUMP)
-
5,10-methylenetetrahydrofolate (CH₂THF) cofactor
-
Activated charcoal solution
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation: Lyse the cell pellets by sonication or freeze-thaw cycles in lysis buffer. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the cell lysate, [³H]dUMP, and CH₂THF in a suitable reaction buffer.
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding an activated charcoal solution, which binds to the unreacted [³H]dUMP.
-
Separation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the released tritium ([³H]H₂O) as a product of the TS reaction.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the TS activity as the amount of [³H]H₂O produced per unit of time per milligram of protein. Compare the activity in Nolatrexed-treated samples to the vehicle-treated controls to determine the extent of TS inhibition.
Disclaimer
This compound is for research use only and is not intended for human or therapeutic use. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment. The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions.
References
Application Notes and Protocols for Nolatrexed Dihydrochloride in Head and Neck Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolatrexed dihydrochloride, also known as AG337 and Thymitaq, is a lipophilic, non-competitive inhibitor of thymidylate synthase (TS).[1][2] As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, TS is a well-established target for cancer chemotherapy.[3][4] Inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death," which manifests as S-phase cell cycle arrest and the induction of apoptosis in cancer cells.[3][5] Preclinical and clinical studies have explored the use of Nolatrexed in various cancers, including head and neck squamous cell carcinoma (HNSCC).[6][7] These application notes provide a summary of available data and detailed protocols for the in vitro evaluation of this compound in head and neck cancer cell lines.
Data Presentation
| Cell Line(s) | Cancer Type | IC50 (µM) | Notes | Reference |
| Panel of murine and human cell lines | Various | 0.39 - 6.6 | The specific cell lines, including any head and neck cancer lines, were not detailed. | [1] |
| Lovo and WiDr | Colon Cancer | Not specified | Treatment with 10x IC50 values induced S-phase arrest and apoptosis. | [3] |
| HNX14C and HNX22B | Head and Neck Cancer | Not specified | Used in in vitro combination studies with paclitaxel, demonstrating activity in these cell lines. | [7][8] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of thymidylate synthase, which has downstream effects on the cell cycle and apoptosis.
Caption: Mechanism of Nolatrexed leading to cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vitro effects of this compound on head and neck cancer cell lines.
Caption: General experimental workflow for in vitro Nolatrexed testing.
Experimental Protocols
1. Cell Culture and this compound Preparation
-
Cell Lines: Head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., FaDu, SCC-25, Cal-27, HNX14C, HNX22B) should be cultured in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced toxicity.
2. Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Day 1: Cell Seeding
-
Harvest and count HNSCC cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Day 2: Drug Treatment
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the Nolatrexed dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Day 4/5: MTT Addition and Measurement
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for flow cytometry analysis.
-
Seed HNSCC cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1x Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1x Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for flow cytometry analysis.
-
Seed HNSCC cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software (e.g., FlowJo, ModFit LT).
Conclusion
This compound demonstrates anti-cancer activity by inhibiting thymidylate synthase, leading to cell cycle arrest and apoptosis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of Nolatrexed in head and neck cancer cell lines. Further studies are warranted to establish a comprehensive profile of its activity in a broader range of HNSCC models and to explore its potential in combination therapies.
References
- 1. AG337, a novel lipophilic thymidylate synthase inhibitor: in vitro and in vivo preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Thymidylate synthase inhibition triggers apoptosis via caspases-8 and -9 in both wild-type and mutant p53 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and phase I clinical studies with the nonclassical antifolate thymidylate synthase inhibitor this compound given by prolonged administration in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, Thymitaq) and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, ThymitaqTM) and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nolatrexed Dihydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Nolatrexed Dihydrochloride (also known as AG337 or Thymitaq), a non-classical, lipophilic thymidylate synthase (TS) inhibitor. This document includes summaries of in vitro and in vivo treatment schedules, detailed experimental protocols for key assays, and diagrams of the relevant biological pathway and experimental workflows.
Introduction to this compound
Nolatrexed is a quinazoline folate analog that acts as a potent, non-competitive inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1] By binding to the folate cofactor site on TS, Nolatrexed depletes the intracellular pool of dTMP, leading to the inhibition of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[1] A key feature of Nolatrexed is its lipophilic nature, which allows it to enter cells without relying on the reduced folate carrier (RFC) transport system, a common mechanism of resistance to classical antifolates.[1]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the reported in vitro and in vivo activities of this compound in various preclinical models.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay Type | Endpoint | Result |
| L1210 | Murine Leukemia | Growth Inhibition | IC50 | 0.39 µM |
| HT29 | Human Colon Cancer | Growth Inhibition | IC50 | 0.17 µM |
| 2008 | Human Ovarian Cancer | Growth Inhibition | IC50 | 0.65 µM |
| Various Murine and Human Cell Lines | Various | Growth Inhibition | IC50 Range | 0.39 - 6.6 µM[1] |
Table 2: In Vivo Treatment Schedules and Efficacy of this compound in a Murine Model
| Animal Model | Tumor Model | Treatment Schedule | Route of Administration | Efficacy | Reference |
| Mice | L5178Y/TK- Lymphoma (intraperitoneal implant) | 25 mg/kg, twice daily for 10 days | Intraperitoneal (i.p.) | 100% cure rate | [1] |
| Mice | L5178Y/TK- Lymphoma (intraperitoneal implant) | 50 mg/kg, once daily for 10 days | Intraperitoneal (i.p.) | 100% cure rate | [1] |
| Mice | L5178Y/TK- Lymphoma (intraperitoneal implant) | 100 mg/kg, once daily for 5 days | Intraperitoneal (i.p.) | 100% cure rate | [1] |
| Mice | L5178Y/TK- Lymphoma (intramuscular implant) | 100 mg/kg, twice daily for 5 or 10 days | Intraperitoneal (i.p.) | Active | [1] |
| Mice | L5178Y/TK- Lymphoma (intraperitoneal & intramuscular implant) | ≥150 mg/kg, twice daily for 5-10 days | Oral (p.o.) | 100% cure rates | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Nolatrexed and typical experimental workflows for its preclinical evaluation.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Synergistic Interaction of Nolatrexed Dihydrochloride and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolatrexed Dihydrochloride (Thymitaq®, AG337) is a potent, non-classical thymidylate synthase (TS) inhibitor, a key enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication. By depleting the intracellular pool of thymidylate, Nolatrexed induces S-phase arrest in the cell cycle. Paclitaxel is a well-established anti-mitotic agent that stabilizes microtubules, leading to a blockage of the cell cycle in the G2/M phase and subsequent apoptosis. The distinct mechanisms of action of these two agents provide a strong rationale for their combined use in cancer therapy. Preclinical and clinical studies have explored the synergistic potential of this combination, revealing that the sequence and timing of administration are critical factors in achieving a synergistic anti-tumor effect.
These application notes provide a summary of the key findings from studies on the synergistic interaction between this compound and paclitaxel, detailed experimental protocols for assessing this synergy in vitro, and a proposed signaling pathway for their synergistic action.
Data Presentation
The synergistic or antagonistic effect of the Nolatrexed and paclitaxel combination is highly dependent on the administration schedule. In vitro studies using the HNX14C and HNX22B head and neck cancer cell lines have demonstrated this schedule dependency.
| Administration Schedule | Drug Sequence and Timing | Observed Effect |
| Schedule 1 | Paclitaxel (0-3h) followed by Nolatrexed (24-144h) | Antagonistic |
| Schedule 2 | Nolatrexed (0-120h) with Paclitaxel administered during the infusion (48-51h) | Synergistic |
| Schedule 3 | Nolatrexed (0-120h) followed by Paclitaxel (126-129h) | Antagonistic |
Data from in vitro growth inhibition studies.[1][2][3]
Clinical pharmacokinetic data further elucidates the interaction between the two drugs, showing that Nolatrexed inhibits the metabolism of paclitaxel.
| Pharmacokinetic Parameter | Schedule 1 & 3 | Schedule 2 |
| Paclitaxel Clearance (ml min⁻¹ m⁻²) | 322 - 520 | 165 - 238 |
| Paclitaxel Peak Plasma Concentration (µM) | 0.86 - 1.32 | 1.66 - 1.93 |
| Paclitaxel Area Under the Curve (µM min⁻¹) | 180 - 291 | 392 - 565 |
Clinical data from patients receiving Nolatrexed (500 mg m⁻² day⁻¹) and Paclitaxel (80 mg m⁻²).[1][2][3]
Experimental Protocols
Protocol 1: In Vitro Growth Inhibition Assay for Synergy Assessment
This protocol outlines the methodology for determining the synergistic, additive, or antagonistic effects of this compound and paclitaxel on cancer cell lines using a growth inhibition assay.
1. Cell Culture:
-
Culture HNX14C or HNX22B head and neck cancer cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Drug Preparation:
-
Prepare stock solutions of this compound and paclitaxel in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Serially dilute the stock solutions in culture medium to achieve the desired final concentrations for the assay.
3. Experimental Setup (96-well plate format):
-
Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells according to the different administration schedules:
-
Schedule 1: Add paclitaxel for 3 hours, then replace the medium with fresh medium. After 21 hours, add Nolatrexed and incubate for the remainder of the 144-hour period.
-
Schedule 2: Add Nolatrexed and incubate for 48 hours. Then, add paclitaxel for 3 hours in the continued presence of Nolatrexed. After the 3-hour co-incubation, replace the medium with fresh medium containing only Nolatrexed and incubate for the remainder of the 120-hour period.
-
Schedule 3: Add Nolatrexed and incubate for 120 hours. Then, replace the medium with fresh medium containing paclitaxel for 3 hours.
-
-
Include wells with single-agent controls (Nolatrexed alone and paclitaxel alone) and untreated controls.
4. Growth Inhibition Assessment (MTT Assay):
-
At the end of the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis (Chou-Talalay Method):
-
Convert the absorbance values to percentage of cell growth inhibition relative to the untreated controls.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). The CI value determines the nature of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mandatory Visualization
Caption: Experimental workflow for assessing the synergistic interaction between Nolatrexed and paclitaxel.
Proposed Signaling Pathway for Synergistic Interaction
The synergy observed with the sequential administration of Nolatrexed followed by paclitaxel can be attributed to the cell cycle-specific actions of each drug. Nolatrexed, as a thymidylate synthase inhibitor, arrests cells in the S-phase of the cell cycle. This synchronization of the cell population in S-phase makes them more susceptible to the effects of a subsequent G2/M phase-specific agent. When paclitaxel is introduced, the S-phase arrested cells progress through the cell cycle and are then efficiently blocked at the G2/M transition by the microtubule-stabilizing effect of paclitaxel. This sequential arrest at two distinct checkpoints of the cell cycle leads to an enhanced apoptotic response.
Caption: Proposed signaling pathway for the synergistic interaction of Nolatrexed and paclitaxel.
References
- 1. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, Thymitaq) and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, ThymitaqTM) and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Acquired Resistance to Nolatrexed Dihydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments investigating acquired resistance to Nolatrexed Dihydrochloride, a non-classical thymidylate synthase (TS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected mechanisms of acquired resistance to Nolatrexed?
A1: Acquired resistance to Nolatrexed, and other thymidylate synthase (TS) inhibitors, primarily revolves around the target enzyme, TS. The most commonly observed mechanisms include:
-
Target Overexpression: Increased expression of TS protein, often resulting from the amplification of the TYMS gene. This increases the intracellular concentration of the target enzyme, requiring higher concentrations of Nolatrexed to achieve an inhibitory effect.
-
Drug-Induced Target Induction: A novel mechanism of resistance has been identified where cancer cells acutely induce the synthesis of new TS protein in response to treatment with TS inhibitors. This process is controlled at the translational level.[1]
Unlike classical antifolates, Nolatrexed is a lipophilic compound that does not require the reduced folate carrier (RFC) for cellular entry and is not a substrate for folylpolyglutamate synthetase (FPGS). Therefore, resistance mechanisms involving impaired drug transport through RFC or decreased polyglutamation are not expected to be significant for Nolatrexed.[2]
Q2: My cells are showing resistance to Nolatrexed. How can I confirm if TS overexpression is the cause?
A2: To determine if TS overexpression is mediating resistance, you should quantify TS levels at both the gene and protein level in your resistant cell line compared to the parental, sensitive cell line.
-
Gene Amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to assess the copy number of the TYMS gene.
-
mRNA Expression: Use reverse transcription-quantitative PCR (RT-qPCR) to measure TYMS mRNA levels.
-
Protein Expression: Use Western blotting to compare the amount of TS protein.
An increase in gene copy number, mRNA, and protein levels in the resistant line would strongly suggest TS overexpression as the mechanism of resistance.
Q3: We have observed increased TS expression in our Nolatrexed-resistant cells. What is the expected fold-increase in IC50?
A3: The fold-increase in the half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the level of TS overexpression. While specific data for Nolatrexed-resistant cell lines is limited in publicly available literature, studies with other TS inhibitors, such as Pemetrexed, can provide an illustrative example. In the generation of Pemetrexed-resistant T-lymphoblastic leukemia cell lines (CEM and MOLT4), a roughly 33-fold increase in the IC50 was observed.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase |
| CEM | 0.6 | 20 | ~33 |
| MOLT4 | 2.4 | 80 | ~33 |
| Table 1: Illustrative example of IC50 shift in Pemetrexed-resistant cell lines. This data is provided as a general guide due to the limited availability of specific Nolatrexed resistance data. |
Q4: Are there any resistance mechanisms that are independent of TS expression levels?
A4: Yes. While less common for TS inhibitors, resistance can be driven by the activation of bypass signaling pathways that promote cell survival and proliferation, even in the presence of an inhibited target. Key pathways to investigate include:
-
MAPK/ERK Pathway: Activation of this pathway can promote cell proliferation and survival, potentially overriding the cell cycle arrest induced by Nolatrexed.
-
PI3K/Akt Pathway: This is another critical survival pathway that, when hyperactivated, can confer resistance to various anticancer agents by inhibiting apoptosis and promoting cell growth.
Investigating the phosphorylation status of key proteins in these pathways (e.g., ERK, Akt) via Western blot in your sensitive and resistant cell lines can provide insights into their potential involvement.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Nolatrexed in cell viability assays.
-
Possible Cause 1: Assay Duration. The IC50 of a drug can be time-dependent. Short incubation times may not be sufficient to observe the full cytotoxic effect of Nolatrexed.
-
Solution: Standardize the incubation time for all experiments, typically 72 hours for cell viability assays with TS inhibitors. Ensure that control cells are still in the logarithmic growth phase at the end of the assay.
-
-
Possible Cause 2: Cell Seeding Density. If cells become confluent during the assay, their growth rate slows, which can affect their sensitivity to cell cycle-dependent drugs like Nolatrexed.
-
Solution: Optimize the initial seeding density for each cell line to ensure they do not become over-confluent by the end of the experiment.
-
-
Possible Cause 3: Reagent Stability. this compound, like many small molecules, can degrade over time, especially if not stored correctly.
-
Solution: Prepare fresh dilutions of Nolatrexed from a frozen stock for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Problem 2: Weak or no signal for Thymidylate Synthase in Western Blot.
-
Possible Cause 1: Low Protein Abundance. TS may be expressed at low levels in your parental cell line.
-
Solution: Increase the amount of total protein loaded onto the gel (e.g., up to 30-40 µg). Use a positive control, such as a cell line known to have high TS expression (e.g., HCT-116), to validate your antibody and protocol.
-
-
Possible Cause 2: Inefficient Antibody Binding. The primary antibody may not be optimal, or the incubation conditions may be suboptimal.
-
Solution: Optimize the primary antibody concentration by performing a titration. Increase the incubation time (e.g., overnight at 4°C). Ensure the blocking buffer is compatible with your antibody; for example, if you are using a phospho-specific antibody, avoid milk-based blockers which contain phosphoproteins.
-
-
Possible Cause 3: Poor Protein Transfer. Inefficient transfer of the protein from the gel to the membrane will result in a weak signal.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer. For larger proteins, you may need to optimize the transfer time and voltage.
-
Problem 3: Difficulty in interpreting TS enzyme activity assay results.
-
Possible Cause 1: High Background Signal. This can be an issue in radiometric assays if there is non-specific release of tritium.
-
Solution: Ensure that all wash steps are performed thoroughly. Include a "no enzyme" control to determine the background level of tritium release and subtract this from your experimental values.
-
-
Possible Cause 2: Non-linear Reaction Rate. If the reaction is allowed to proceed for too long, the substrate may become depleted, or product inhibition may occur, leading to a non-linear reaction rate.
-
Solution: Perform a time-course experiment to determine the linear range of the assay for your specific cell lysates. Ensure that you are measuring the initial reaction velocity.
-
-
Possible Cause 3: Lysate Inactivity. The enzyme may have degraded during sample preparation.
-
Solution: Prepare fresh cell lysates for each experiment and keep them on ice at all times. Include protease inhibitors in your lysis buffer.
-
Experimental Protocols & Visualizations
Generation of Nolatrexed-Resistant Cell Lines
A common method for developing drug-resistant cell lines is through continuous exposure to escalating drug concentrations.
References
Nolatrexed Dihydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Nolatrexed Dihydrochloride in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-competitive inhibitor of thymidylate synthase (TS). By binding to the folate cofactor binding site of TS, it blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. This inhibition leads to S-phase cell cycle arrest and apoptosis in cancer cells.
Q2: Are there any known off-target effects of this compound?
Yes, one of the documented off-target effects of this compound is the modulation of sulfotransferase (SULT) enzyme expression.[1][2][3] Studies have shown that Nolatrexed can significantly increase the expression of certain SULT isoforms in both rat liver and human hepatocarcinoma (HepG2) cells.[1][2][3]
Q3: What are the potential implications of altered sulfotransferase activity?
Sulfotransferases are phase II drug-metabolizing enzymes that play a critical role in the detoxification and metabolism of a wide range of xenobiotics, including drugs, as well as endogenous compounds like steroids and neurotransmitters. Altered SULT activity can therefore impact the metabolism and efficacy of co-administered drugs and disrupt hormonal balance.
Q4: Besides sulfotransferases, what other potential off-target effects might be associated with this compound?
Nolatrexed belongs to the quinazoline class of compounds.[4] Other molecules with this scaffold have been reported to exhibit off-target activities, including inhibition of various kinases (e.g., EGFR, VEGFR), tubulin polymerization, topoisomerase, and poly-(ADP-ribose)-polymerase (PARP).[4][5][6][7][8] However, specific studies on Nolatrexed's activity against these targets are not widely available.
Troubleshooting Guides
Issue 1: Unexpected Changes in the Metabolism of Co-administered Drugs
Possible Cause: Induction of sulfotransferase (SULT) enzymes by Nolatrexed may be altering the metabolism of other drugs.
Troubleshooting Steps:
-
Review Drug Metabolism Pathways: Determine if the co-administered drug is a known substrate for sulfotransferase enzymes.
-
Measure SULT Activity: Conduct an in vitro SULT activity assay using cell lysates or tissue homogenates from your experimental system treated with Nolatrexed.
-
Quantitative PCR (qPCR) or Western Blotting: Analyze the expression levels of relevant SULT isoforms (e.g., SULT1A1, SULT2A1) to confirm upregulation in response to Nolatrexed treatment.
-
Dose-Response Analysis: Investigate if the metabolic changes are dependent on the concentration of Nolatrexed.
Issue 2: Observing Cellular Phenotypes Inconsistent with Thymidylate Synthase Inhibition Alone (e.g., unexpected changes in cell signaling)
Possible Cause: Nolatrexed may be engaging with off-target proteins, such as kinases, leading to downstream signaling alterations.
Troubleshooting Steps:
-
Hypothesize Potential Off-Targets: Based on Nolatrexed's quinazoline structure, consider kinases involved in proliferation and survival pathways (e.g., EGFR, Akt, MAPK).
-
Kinase Profiling: Perform a broad kinase profiling assay to identify potential off-target kinases. This can be done through commercial services that screen a large panel of kinases.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct binding of Nolatrexed to a suspected off-target protein within intact cells.[9][10][11][12][13]
-
Western Blotting for Signaling Pathways: Analyze the phosphorylation status of key proteins in signaling pathways potentially affected by the identified off-target kinases.
Quantitative Data
Table 1: Effect of Nolatrexed on Sulfotransferase Activity and Expression in Rat Liver [1][3]
| Nolatrexed Dose (mg/kg) | SULT1A1 (AST-IV) Activity (fold increase) | SULT2A1 (STa) Activity (fold increase) | SULT1A1 (AST-IV) mRNA Expression (fold increase) | SULT2A1 (STa) Protein Expression (fold increase) |
| 1 | ~1.8 | ~1.7 | ~2.5 | ~1.5 |
| 10 | ~2.2 | ~2.0 | ~3.0 | ~1.8 |
| 100 | ~2.0 | ~1.2 | ~2.8 | ~1.6 |
Table 2: Effect of Nolatrexed on Sulfotransferase Protein Expression in HepG2 Cells [1][2]
| Nolatrexed Concentration | PPST (SULT1A1) (fold increase) | MPST (SULT1A3/4) (fold increase) | DHEAST (SULT2A1) (fold increase) | EST (SULT1E1) (fold change) |
| 1 nM | ~1.2 | ~1.1 | ~1.3 | ~0.8 (decrease) |
| 100 nM | ~1.5 | ~1.3 | ~1.6 | ~0.7 (decrease) |
| 10 µM | ~1.8 | ~1.6 | ~1.9 | ~1.0 (no change) |
| 1.2 mM | ~1.6 | ~1.4 | ~1.7 | ~0.6 (decrease) |
Experimental Protocols
Protocol 1: Western Blotting for Sulfotransferase Expression
-
Cell Culture and Treatment: Plate cancer cells (e.g., HepG2) and treat with various concentrations of this compound for a predetermined time (e.g., 10 days).[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against the SULT isoforms of interest (e.g., SULT1A1, SULT2A1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates direct binding of Nolatrexed to the target protein.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for investigating off-target effects of Nolatrexed.
Caption: Hypothesized pathway of Nolatrexed-induced sulfotransferase expression.
References
- 1. mcconline.org.in [mcconline.org.in]
- 2. Regulations of expressions of rat/human sulfotransferases by anticancer drug, nolatrexed, and micronutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming gastrointestinal toxicity of oral Nolatrexed Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the gastrointestinal (GI) toxicity associated with oral Nolatrexed Dihydrochloride. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, non-competitive lipophilic inhibitor of thymidylate synthase (TS). By binding to the folate cofactor site on TS, it blocks the synthesis of thymidine, a crucial component of DNA. This inhibition leads to the disruption of DNA replication, cell cycle arrest in the S phase, and ultimately, apoptosis in rapidly dividing cancer cells.[1][2][3]
Q2: What are the known dose-limiting gastrointestinal toxicities of oral Nolatrexed?
A2: Clinical studies have identified nausea, vomiting, diarrhea, and stomatitis as the primary dose-limiting gastrointestinal toxicities of orally administered Nolatrexed.[1][4] These side effects are common with agents that target thymidylate synthase due to the high turnover rate of epithelial cells lining the gastrointestinal tract.
Q3: How does food intake affect the absorption and potential toxicity of oral Nolatrexed?
A3: Administering oral Nolatrexed with a standard meal has been shown to delay its absorption and lower the peak plasma concentration (Cmax).[1][4] While the total drug exposure (AUC) remains unchanged, the slower absorption rate may lead to less acute gastrointestinal toxicity.[1][4]
Q4: What is the recommended Phase II oral dose of Nolatrexed, and what toxicities were observed at this dose?
A4: The recommended Phase II oral dose for Nolatrexed is 800 mg/m²/day.[1][4][5] At this dose, gastrointestinal toxicities such as nausea and vomiting are the dose-limiting factors. Other antiproliferative effects like neutropenia and stomatitis have also been observed at higher dose levels.[1]
Troubleshooting Guide: Managing Gastrointestinal Toxicity in Experiments
Issue 1: High incidence of nausea and vomiting in animal models.
-
Possible Cause: Rapid absorption and high peak plasma concentration of Nolatrexed.
-
Troubleshooting Steps:
-
Administer with Food: In preclinical models, consider administering Nolatrexed with a standardized meal. This has been clinically shown to reduce the peak plasma concentration, which may ameliorate acute nausea and vomiting.[1][4]
-
Dose Fractionation: If the experimental design allows, consider splitting the daily dose into smaller, more frequent administrations to maintain therapeutic levels while avoiding high Cmax.
-
Anti-emetic Co-administration: The use of standard anti-emetic agents, such as 5-HT3 receptor antagonists, can be explored to manage these symptoms, though their impact on Nolatrexed's efficacy should be monitored.
-
Issue 2: Severe diarrhea and weight loss observed in experimental animals.
-
Possible Cause: Damage to the intestinal mucosa due to inhibition of epithelial cell proliferation.
-
Troubleshooting Steps:
-
Hydration and Electrolyte Support: Ensure animals have free access to hydration and consider subcutaneous or intravenous fluid and electrolyte replacement if severe diarrhea occurs.
-
Dietary Modification: Provide a soft, easily digestible diet to reduce mechanical stress on the GI tract.
-
Dose Reduction: If toxicity is severe and impacting the study's viability, a dose reduction of Nolatrexed may be necessary. The relationship between dose, plasma concentration, and toxicity should be carefully evaluated.
-
Issue 3: Development of oral mucositis in animal models.
-
Possible Cause: Direct cytotoxic effect of Nolatrexed on the rapidly dividing cells of the oral mucosa.
-
Troubleshooting Steps:
-
Oral Care: In larger animal models, gentle oral hygiene protocols may help reduce the severity of mucositis.
-
Cryotherapy (Experimental): Oral cryotherapy (e.g., providing ice chips) for a short duration around the time of drug administration has been shown to reduce mucositis with other chemotherapies by causing local vasoconstriction and reducing drug delivery to the oral mucosa. This could be adapted for animal models.
-
Pain Management: Implement appropriate analgesic protocols to manage pain associated with oral ulcers, ensuring the chosen agents do not interfere with the experimental outcomes.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral Nolatrexed (800 mg/m²/day) in Fasted vs. Fed States
| Parameter | Fasted State (Median) | Fed State (Median) | p-value | Reference |
| Cmax (µg/mL) | 15.0 | 8.3 | 0.001 | [1] |
| Tmax (min) | 45 | 180 | 0.00003 | [1] |
| Trough Concentration (6h, µg/mL) | 2.1 | 3.6 | 0.004 | [1] |
| AUC | Not significantly affected | Not significantly affected | - | [1] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Gastrointestinal Toxicity of Oral Nolatrexed in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimate animals for at least one week with standard chow and water ad libitum.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: this compound (therapeutically relevant dose, e.g., 50 mg/kg/day) in vehicle, administered orally via gavage.
-
Group 3: this compound (as in Group 2) administered 30 minutes after a standardized high-fat meal.
-
-
Dosing: Administer treatments daily for 5 consecutive days.
-
Monitoring:
-
Daily: Record body weight, food and water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur). Assess stool consistency to score diarrhea.
-
Endpoint (Day 6): Euthanize animals.
-
-
Sample Collection and Analysis:
-
Blood: Collect blood via cardiac puncture for complete blood count (to assess myelosuppression) and plasma for pharmacokinetic analysis of Nolatrexed.
-
Tissues: Collect sections of the small intestine (duodenum, jejunum, ileum) and colon. Fix in 10% neutral buffered formalin for histological analysis (H&E staining).
-
-
Histopathological Evaluation: Assess intestinal sections for villus atrophy, crypt damage, inflammatory cell infiltration, and epithelial cell apoptosis (e.g., via TUNEL staining).
Protocol 2: In Vitro Assessment of Nolatrexed-Induced Intestinal Epithelial Cell Damage
-
Cell Line: Human colorectal adenocarcinoma cell line (e.g., Caco-2) or intestinal organoids.
-
Cell Culture: Culture Caco-2 cells until they form a differentiated monolayer. For organoids, follow established culture protocols.
-
Treatment:
-
Expose cells to a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Include a vehicle control group.
-
-
Assays for Cytotoxicity and Apoptosis:
-
Cell Viability: Measure cell viability using an MTT or CellTiter-Glo assay.
-
Apoptosis: Quantify apoptosis using a caspase-3/7 activity assay or by flow cytometry with Annexin V/Propidium Iodide staining.
-
-
Barrier Function Assay (for Caco-2 monolayers):
-
Measure the transepithelial electrical resistance (TEER) at baseline and at various time points after Nolatrexed treatment to assess the integrity of the epithelial barrier.
-
-
Data Analysis: Determine the IC50 of Nolatrexed for cell viability and analyze the dose- and time-dependent effects on apoptosis and barrier function.
Mandatory Visualizations
Caption: Signaling pathway of Nolatrexed-induced gastrointestinal toxicity.
Caption: Workflow for assessing GI toxicity mitigation strategies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 5. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems - Lab on a Chip (RSC Publishing) DOI:10.1039/C9LC01107B [pubs.rsc.org]
Stability of Nolatrexed Dihydrochloride in DMSO at -20°C
This technical support center provides guidance on the stability of Nolatrexed Dihydrochloride in Dimethyl Sulfoxide (DMSO) when stored at -20°C. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound dissolved in DMSO?
A1: For short-term storage, a stock solution of this compound in DMSO can be stored at -20°C for up to one month.[1] For long-term storage, it is recommended to store the solution at -80°C, where it is stable for up to six months.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration. Sonication may be required to fully dissolve the compound. It is crucial to use high-quality, anhydrous DMSO as water content can affect the stability of the compound.
Q3: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1] Once the stock solution is prepared, it should be aliquoted into single-use vials to be thawed only once before use.
Q4: I observed precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. Gentle warming and vortexing or sonication can help to redissolve the compound. If the precipitate does not dissolve, it may indicate compound degradation or saturation, and it is advisable to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced drug efficacy in experiments | Compound degradation due to improper storage or handling. | Prepare a fresh stock solution from powder. Ensure proper storage at -20°C for no longer than one month, or at -80°C for long-term storage. Aliquot the stock solution to avoid freeze-thaw cycles. |
| Precipitation in the stock solution upon thawing | Low temperature-induced precipitation or supersaturation. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate dissolves completely. Ensure the solution is clear before use. |
| Inconsistent experimental results | Inaccurate concentration due to incomplete dissolution or degradation. | Always ensure the compound is fully dissolved when preparing the stock solution. Use a validated method like HPLC to confirm the concentration and purity of the stock solution if inconsistency persists. |
| Color change in the DMSO stock solution | Potential chemical degradation or contamination of the solvent. | Discard the solution and prepare a new one using fresh, high-purity, anhydrous DMSO. Ensure that the storage vials are clean and inert. |
Stability Data
Table 1: Recommended Storage and Stability of this compound in DMSO
| Storage Temperature | Recommended Maximum Storage Duration | Key Considerations |
| -20°C | 1 month[1] | Aliquot to avoid freeze-thaw cycles. Protect from moisture. |
| -80°C | 6 months[1] | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by HPLC
This protocol outlines a general procedure to assess the stability of this compound in a DMSO solution.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the solution into several sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
2. Sample Analysis at Different Time Points:
-
At time zero, thaw one aliquot and dilute it to a working concentration (e.g., 100 µM) with an appropriate mobile phase.
-
Analyze this initial sample by HPLC to determine the initial peak area, which will serve as the 100% reference.
-
At subsequent time points (e.g., weekly for one month), thaw a new aliquot, prepare a sample at the same concentration, and analyze it under the same HPLC conditions.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan of the compound).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the peak area at time zero.
-
Calculate the percentage of the compound remaining.
-
A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Visualizations
Logical Workflow for Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound solutions.
Signaling Pathway of this compound
Nolatrexed is a non-classical inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2]
Caption: Inhibition of Thymidylate Synthase by this compound.
References
Validation & Comparative
A Comparative Analysis of Nolatrexed Dihydrochloride and Raltitrexed Efficacy in Oncology Research
In the landscape of cancer therapeutics, the inhibition of thymidylate synthase (TS) remains a cornerstone of chemotherapy. This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] This guide provides a detailed comparison of two prominent thymidylate synthase inhibitors: Nolatrexed Dihydrochloride and raltitrexed. Aimed at researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective evaluation of their respective efficacies.
Mechanism of Action
Both this compound and raltitrexed exert their cytotoxic effects by targeting thymidylate synthase. However, their chemical structures and intracellular metabolism present distinct pharmacological profiles.
This compound is a lipophilic, non-classical folate analog. Its structure allows it to enter cells via passive diffusion, bypassing the need for the reduced folate carrier (RFC).[3] Once inside the cell, it directly and non-competitively binds to the folate cofactor binding site of thymidylate synthase, inhibiting its function.[4][5] This leads to a depletion of dTMP, disruption of DNA synthesis, and ultimately, cell cycle arrest in the S phase and apoptosis.[3]
Raltitrexed , a quinazoline-based folate analogue, is actively transported into cells by the RFC.[6] Intracellularly, it undergoes extensive polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are more potent inhibitors of thymidylate synthase and are retained within the cell for a prolonged period, leading to sustained inhibition of DNA synthesis.[6]
Preclinical Efficacy: In Vitro Studies
The in vitro cytotoxic activity of this compound and raltitrexed has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Raltitrexed IC50 (µM) |
| A-375 | Melanoma | - | 4.68[7] |
| A549 | Lung Carcinoma | - | 0.81[7] |
| Murine & Human Cell Lines (Panel) | Various | 0.39 - 6.6[8] | - |
| L1210 | Murine Leukemia | - | 0.009[6] |
| HCT8 | Colorectal Carcinoma | - | ~0.01 (estimated from graph)[9] |
| HT29 | Colorectal Carcinoma | - | ~0.01 (estimated from graph)[9] |
| HCT116 | Colorectal Carcinoma | - | ~0.1 (estimated from graph)[9] |
| SW480 | Colorectal Carcinoma | - | ~1 (estimated from graph)[9] |
| Glioblastoma Cell Lines (Panel) | Glioblastoma | - | nM scale[10] |
Clinical Efficacy
Clinical trials have investigated the efficacy of this compound and raltitrexed in various cancer types. Due to the lack of head-to-head comparative trials, this section presents data from separate studies in their most investigated indications.
This compound in Hepatocellular Carcinoma (HCC)
Phase II clinical trials have assessed the efficacy of this compound in patients with advanced, unresectable hepatocellular carcinoma.
| Study | No. of Evaluable Patients | Dosing Regimen | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Phase II Trial[11] | 26 | 795 mg/m²/day for 5 days (21-day cycle) | 8% (Partial Response) | 7 months |
| Phase II Trial[12][13] | 39 | 725 mg/m²/day for 5 days (21-day cycle) | 2.6% (Partial Response) | 32 weeks |
A phase III trial comparing Nolatrexed to doxorubicin in unresectable HCC showed a median OS of 22.3 weeks for Nolatrexed compared to 32.3 weeks for doxorubicin, indicating that Nolatrexed did not show a survival benefit in this setting.[14]
Raltitrexed in Colorectal Cancer (CRC)
Raltitrexed has been more extensively studied in advanced colorectal cancer, often in comparison to 5-fluorouracil (5-FU) based regimens.
| Study | No. of Patients | Dosing Regimen | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Phase III vs. 5-FU/Leucovorin[15] | 301 | 3 mg/m² every 21 days | Similar to 5-FU/LV | Similar to 5-FU/LV |
| Phase II in refractory mCRC[16] | 105 | 3 mg/m² every 21 days (with S-1) | - | - |
| Real-world data in refractory mCRC[17][18] | 44 | 4 mg/m² every 21 days (with S-1 and bevacizumab) | 7.0% | 13.5 months |
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
The following is a generalized protocol for determining the IC50 values of anticancer agents, which would have been similar to the methods used in the cited preclinical studies.
1. Cell Culture:
-
Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with serial dilutions of this compound or raltitrexed. Control wells receive vehicle only.
-
Plates are incubated for a specified period (e.g., 72 hours).
3. Viability Measurement:
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the MTS, WST-1, or CellTiter-Glo® assay.[19][20][21]
-
For MTS/WST-1 assays, the reagent is added to each well, and after a short incubation, the absorbance is read using a microplate reader. The absorbance is proportional to the number of viable cells.
-
For the CellTiter-Glo® assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of cell viability.[19]
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Clinical Trial Protocol: Phase II Study of Nolatrexed in HCC (Summarized)
This protocol is a summary of the methodologies described in the phase II trials of Nolatrexed in hepatocellular carcinoma.[11][12][13]
1. Patient Population:
-
Patients with histologically confirmed, unresectable or metastatic hepatocellular carcinoma.
-
Adequate organ function (hematological, renal, and hepatic).
-
Measurable disease according to RECIST or WHO criteria.
2. Treatment Plan:
-
This compound administered as a continuous intravenous infusion over 24 hours for 5 consecutive days.
-
The dosage was typically around 725-795 mg/m²/day.[11][12][13]
-
Treatment cycles were repeated every 21 days.
3. Efficacy and Safety Assessment:
-
Tumor response was evaluated every two cycles using imaging techniques (CT or MRI).
-
Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Overall survival and progression-free survival were key endpoints.
Visualizations
Thymidylate Synthase Inhibition Pathway
Caption: Intracellular pathways of this compound and raltitrexed leading to the inhibition of thymidylate synthase and subsequent apoptosis.
Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: A generalized workflow for screening the in vitro efficacy of anticancer compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nolatrexed | C14H12N4OS | CID 135400184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Phase II trial of this compound in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II trial of this compound [Thymitaq, AG 337] in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II trial of this compound [ThymitaqTM, AG 337] in patients with advanced hepatocellular carcinoma - ProQuest [proquest.com]
- 14. ascopubs.org [ascopubs.org]
- 15. 606-Colorectal metastatic raltitrexed | eviQ [eviq.org.au]
- 16. A prospective phase II study of raltitrexed combined with S‐1 as salvage treatment for patients with refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-World Results of Raltitrexed Combined with S-1 and Bevacizumab in Heavily Pretreated Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. worldwide.promega.com [worldwide.promega.com]
- 20. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Validating Thymidylate Synthase as the Primary Target of Nolatrexed Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nolatrexed Dihydrochloride with other established thymidylate synthase (TS) inhibitors, namely 5-Fluorouracil (5-FU) and Pemetrexed. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate the underlying mechanisms and experimental workflows.
Introduction to Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] Inhibition of TS leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells, making it a well-established target for anticancer therapies.[2] this compound is a non-classical, lipophilic quinazoline folate analog designed to inhibit TS.[3][4] Unlike classical antifolates, it does not require polyglutamation for cellular retention and enters cells via passive diffusion, potentially overcoming some mechanisms of resistance.[3]
Comparative Analysis of Thymidylate Synthase Inhibitors
A direct comparison of the inhibitory potential of Nolatrexed, 5-FU, and Pemetrexed against thymidylate synthase and their cytotoxic effects on cancer cells is crucial for understanding their relative efficacy. The following tables summarize available quantitative data from various studies. It is important to note that these values were not always determined in head-to-head comparisons within a single study, and thus should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Inhibition of Human Thymidylate Synthase
| Inhibitor | Mechanism of Action | Ki (Inhibition Constant) |
| This compound | Non-competitive | 11 nM[2] |
| 5-Fluorouracil (as FdUMP) | Covalent complex formation | Not directly comparable (mechanism-dependent) |
| Pemetrexed | Competitive | Varies by study (typically in the low nM range) |
Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Nolatrexed (µM) | 5-Fluorouracil (µM) | Pemetrexed (µM) |
| H460 | Non-Small Cell Lung | Data not available | >100[4] | 0.141[4] |
| H1299 | Non-Small Cell Lung | Data not available | Data not available | 0.656[4] |
| MSTO-211H | Mesothelioma | Data not available | >100[5] | 0.0318[5] |
| TCC-MESO-2 | Mesothelioma | Data not available | >100[5] | 0.0323[5] |
| LoVo | Colon | Data not available | ~10[6] | Data not available |
| SW480 | Colon | Data not available | ~5[6] | Data not available |
Note: The IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., drug exposure time). The data presented here are from different studies and are for illustrative purposes.
Experimental Protocols for Target Validation
Validating that thymidylate synthase is the primary target of this compound involves a series of in vitro and in vivo experiments.
Thymidylate Synthase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of TS.
Principle: The activity of TS is typically measured by monitoring the conversion of deoxyuridine monophosphate (dUMP) to dTMP. A common method is the tritium release assay, where the release of tritium from [5-³H]dUMP is quantified.[7]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human thymidylate synthase is purified. The substrate mix is prepared containing dUMP and the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate). For the tritium release assay, [5-³H]dUMP is used.
-
Inhibitor Preparation: this compound and other inhibitors are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, dUMP, CH₂H₄folate, and the inhibitor at various concentrations.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period.
-
Quantification:
-
Spectrophotometric Assay: The oxidation of CH₂H₄folate to dihydrofolate (DHF) can be monitored by the increase in absorbance at 340 nm.
-
Tritium Release Assay: The reaction is stopped, and the released ³H₂O is separated from the radiolabeled substrate and product. The radioactivity of the aqueous fraction is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound, 5-FU, or Pemetrexed for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL).
-
Formazan Formation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitors, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (length × width²)/2).
-
Drug Administration: Once tumors reach a specified volume, the mice are randomized into treatment groups (vehicle control, Nolatrexed, 5-FU, Pemetrexed). The drugs are administered according to a predetermined schedule and dose, which can be intravenous, intraperitoneal, or oral.[9]
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for TS levels).
-
Data Analysis: The mean tumor volume for each treatment group is plotted over time. The percentage of tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect compared to the control group.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Thymidylate Synthase Inhibition
Caption: Inhibition of Thymidylate Synthase by Nolatrexed, 5-FU, and Pemetrexed.
Experimental Workflow for Target Validation
Caption: Workflow for validating Nolatrexed's targeting of Thymidylate Synthase.
Conclusion
The available data strongly support thymidylate synthase as the primary target of this compound. Its potent, non-competitive inhibition of the enzyme translates to cytotoxic effects in cancer cells. While direct comparative studies with 5-FU and Pemetrexed are limited, Nolatrexed's distinct mechanism of action and cellular uptake suggest it may have a different spectrum of activity and resistance profile. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of Nolatrexed and other novel thymidylate synthase inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these agents in various cancer types.
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Less cytotoxicity to combination therapy of 5-fluorouracil and cisplatin than 5-fluorouracil alone in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Preclinical and phase I clinical studies with the nonclassical antifolate thymidylate synthase inhibitor this compound given by prolonged administration in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Sensitivity to Nolatrexed Dihydrochloride: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Nolatrexed Dihydrochloride (formerly known as AG337 or Thymitaq) is a non-competitive, lipophilic inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines necessary for DNA replication and repair.[1][2][3][4] By occupying the folate cofactor binding site, Nolatrexed leads to the inhibition of DNA synthesis, S-phase cell cycle arrest, and apoptosis in cancer cells.[1] Identifying robust biomarkers to predict tumor sensitivity to Nolatrexed is crucial for patient stratification and enhancing therapeutic outcomes.
This guide provides a comparative overview of potential biomarkers for Nolatrexed sensitivity, drawing on experimental data from studies on Nolatrexed and other thymidylate synthase inhibitors. We will delve into the primary candidate biomarkers, present available quantitative data, and provide detailed experimental protocols for their assessment.
Key Potential Biomarkers for Nolatrexed Sensitivity
The primary candidate biomarkers for predicting sensitivity to this compound and other antifolates targeting thymidylate synthase are the expression level of the target enzyme itself, Thymidylate Synthase (TS), and the expression of drug efflux pumps such as ATP-binding cassette subfamily C member 11 (ABCC11).
Thymidylate Synthase (TS) Expression
As the direct target of Nolatrexed, the expression level of thymidylate synthase within a tumor is a logical candidate for a predictive biomarker. For other TS inhibitors like 5-fluorouracil (5-FU) and pemetrexed, high levels of TS expression are frequently associated with drug resistance.[5][6] The rationale is that higher concentrations of the target enzyme may require higher drug concentrations to achieve a therapeutic effect.
However, the relationship between TS expression and Nolatrexed sensitivity appears to be more complex. A study by Peters et al. in a panel of 13 colon cancer cell lines found no direct correlation between TS catalytic activity and the IC50 values for Nolatrexed. This is in contrast to 5-FU, where a significant correlation was observed. The study did, however, find a significant correlation between the Ki for FdUMP (a measure of the potency of TS inhibition) and Nolatrexed IC50 values, suggesting that the intrinsic inhibita-bility of the TS enzyme in a given cell line may be a more accurate predictor of sensitivity than its overall expression level.
Another study observed that Nolatrexed treatment can induce an increase in TS expression in some cancer cell lines, which may be a mechanism of acquired resistance.
ATP-Binding Cassette Subfamily C Member 11 (ABCC11/MRP8)
ABCC11, also known as Multidrug Resistance Protein 8 (MRP8), is a member of the ATP-binding cassette (ABC) transporter superfamily. These transporters function as efflux pumps, actively removing various substrates, including chemotherapeutic agents, from cells, thereby reducing their intracellular concentration and efficacy.
For the antifolate drug pemetrexed, overexpression of ABCC11 has been shown to confer resistance.[7] Furthermore, a single nucleotide polymorphism (SNP) in the ABCC11 gene (538G>A) has been demonstrated to be a key determinant of sensitivity to pemetrexed in lung adenocarcinoma cell lines.[7] While there is no direct experimental evidence linking ABCC11 expression or its genetic variants to Nolatrexed sensitivity, its established role in resistance to other antifolates makes it a compelling candidate biomarker for investigation.
Quantitative Data Summary
The following table summarizes the in vitro sensitivity of a panel of human colon cancer cell lines to this compound (AG337) and the corresponding thymidylate synthase (TS) catalytic activity and FdUMP binding sites, as reported by Peters et al. This data highlights the lack of a direct correlation between TS activity and Nolatrexed sensitivity.
| Cell Line | Nolatrexed (AG337) IC50 (µM) | TS Catalytic Activity (pmol/h/10^6 cells) | FdUMP Binding Sites (fmol/10^6 cells) |
| WiDr | 1.3 | 211 | 91 |
| SW620 | 1.8 | 158 | 84 |
| HT29 | 2.1 | 146 | 60 |
| LS174T | 2.5 | 134 | 72 |
| Caco-2 | 2.6 | 777 | 231 |
| SW480 | 3.1 | 62 | 32 |
| Lovo | 3.2 | 164 | 74 |
| SW948 | 3.2 | 179 | 67 |
| HCT-8 | 3.4 | 100 | 48 |
| HCT116 | 4.8 | 114 | 55 |
| Colo320 | 5.3 | 129 | 50 |
| Colo201 | 27 | 108 | 42 |
| SW1116 | 29 | 196 | 75 |
Data adapted from Peters GJ, et al. Clinical Cancer Research. 1999.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Determination of In Vitro Drug Sensitivity (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of Nolatrexed in complete growth medium to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Quantification of Thymidylate Synthase (TS) mRNA by Real-Time RT-PCR
Materials:
-
Cancer cell lines or frozen tumor tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)
-
Real-time PCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)
-
Primers for human TS and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell pellets or tumor tissue according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing the cDNA template, forward and reverse primers for TS or the reference gene, and the real-time PCR master mix.
-
Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both TS and the reference gene.
-
Calculate the relative expression of TS mRNA using the ΔΔCt method, normalizing to the reference gene and a control sample.
-
Quantification of Thymidylate Synthase (TS) Protein by Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against human Thymidylate Synthase
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a water bath or pressure cooker.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific antibody binding by incubating with blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody against TS at an optimized dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Apply the DAB substrate and incubate until a brown color develops.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
-
Scoring and Analysis:
-
Evaluate the staining intensity and the percentage of positive tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
-
Conclusion and Future Directions
The identification of predictive biomarkers for this compound sensitivity is an area that requires further investigation. While thymidylate synthase expression is a logical and established biomarker for other drugs in its class, its predictive value for Nolatrexed may be more nuanced and potentially dependent on the intrinsic properties of the enzyme rather than its absolute expression level. The role of drug efflux pumps like ABCC11 in Nolatrexed resistance is currently speculative but warrants investigation based on its known involvement in resistance to other antifolates.
For researchers and drug development professionals, a multipronged approach to biomarker discovery and validation is recommended. This should include the analysis of TS expression at the mRNA and protein levels, assessment of TS enzymatic properties, and investigation into the role of drug transporters like ABCC11 and their genetic variants. Prospective clinical trials incorporating these biomarker analyses will be essential to definitively establish their clinical utility in predicting response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Thymidylate Synthase | BioChemPartner [biochempartner.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Antisense Targeting of Thymidylate Synthase (TS) mRNA Increases TS Gene Transcription and TS Protein: Effects on Human Tumor Cell Sensitivity to TS Enzyme-Inhibiting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacogenomics of Human ABC Transporter ABCC11 (MRP8): Potential Risk of Breast Cancer and Chemotherapy Failure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Nolatrexed Dihydrochloride in Cisplatin-Resistant Tumors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to platinum-based chemotherapies, particularly cisplatin, remains a significant hurdle in oncology. This guide provides a comparative overview of the efficacy of Nolatrexed Dihydrochloride, a thymidylate synthase inhibitor, in the context of cisplatin-resistant tumors. It aims to offer a valuable resource by comparing its performance with other relevant chemotherapeutic agents, supported by available preclinical data.
The Rationale for Targeting Thymidylate Synthase in Cisplatin Resistance
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, leading to DNA damage and apoptosis in cancer cells.[1] However, tumor cells can develop resistance through various mechanisms, including increased DNA repair, reduced drug accumulation, and inactivation of apoptotic pathways.[2] A key mechanism implicated in cisplatin resistance is the upregulation of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[3] Elevated TS levels can contribute to a more robust DNA repair capacity, thereby diminishing the efficacy of cisplatin. This provides a strong rationale for investigating TS inhibitors as a strategy to overcome cisplatin resistance.
This compound is a non-classical, lipophilic quinazoline antifolate that acts as a potent inhibitor of thymidylate synthase, with a Ki of 11 nM for the human enzyme.[4][5] By blocking TS, Nolatrexed depletes the intracellular pool of dTMP, leading to inhibition of DNA synthesis and repair, S-phase cell cycle arrest, and ultimately, apoptosis.[4]
Comparative In Vitro Efficacy
Direct comparative studies of this compound in cisplatin-resistant cell lines are limited in the public domain. However, by compiling available data, we can construct a comparative landscape of its potential efficacy against other thymidylate synthase inhibitors, such as Pemetrexed and 5-Fluorouracil (5-FU), in both cisplatin-sensitive and -resistant contexts.
It is crucial to note that the following data is collated from various independent studies. Differences in experimental conditions, including the specific cisplatin-resistant sublines and assay methodologies, may influence the results. Therefore, direct cross-study comparisons should be interpreted with caution.
Table 1: In Vitro Potency of Thymidylate Synthase Inhibitors
| Compound | Cell Line | Cisplatin Sensitivity | IC50 (µM) | Reference |
| This compound | Murine and Human Cell Lines (Panel) | Not Specified | 0.39 - 6.6 | [2] |
| Pemetrexed | A549 (Lung Adenocarcinoma) | Sensitive | 1.82 ± 0.17 | [6] |
| A549/PEM-1.6 (Pemetrexed-Resistant) | Cross-resistant to Cisplatin | 3.7-fold increase vs. parental | [7] | |
| A549/PEM-6.4 (Pemetrexed-Resistant) | Cross-resistant to Cisplatin | 17.3-fold increase vs. parental | [7] | |
| A549/PEM-16 (Pemetrexed-Resistant) | Cross-resistant to Cisplatin | 38.0-fold increase vs. parental | [7] | |
| H2452 (Malignant Pleural Mesothelioma) | Sensitive | 4 | [8] | |
| H2452-C (Cisplatin-Resistant) | Resistant | Similar to parental | [8] | |
| 5-Fluorouracil | A2780 (Ovarian Carcinoma) | Sensitive | Not specified | [9] |
| A2780cisR (Cisplatin-Resistant) | Resistant | Low level of cross-resistance (RF of 1.5) | [10] | |
| Hep-2 (Head and Neck Squamous Cell Carcinoma) | Sensitive | IC50 of parental line | [11] | |
| Hep-2 TPFR (Triple Drug-Resistant) | Resistant | 2-9 fold increase vs. parental | [11] |
Experimental Protocols
To ensure reproducibility and aid in the design of future comparative studies, detailed methodologies for key experiments are provided below. These represent a synthesis of standard laboratory practices.
Development of Cisplatin-Resistant Cell Lines
Cisplatin-resistant cell lines can be established by continuous exposure of the parental cell line to gradually increasing concentrations of cisplatin.
-
Initial Seeding: Plate parental cells at a low density in appropriate culture medium.
-
Initial Cisplatin Exposure: Once the cells have adhered, introduce a low concentration of cisplatin (e.g., the IC10 or IC20) into the culture medium.
-
Stepwise Dose Escalation: After the cells have recovered and resumed proliferation, subculture them and increase the cisplatin concentration in a stepwise manner. This process is repeated over several months.
-
Verification of Resistance: Periodically assess the half-maximal inhibitory concentration (IC50) of cisplatin in the treated cells using a cytotoxicity assay (e.g., MTT assay) and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.[12]
IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the test compound (e.g., Nolatrexed, Pemetrexed, 5-FU) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[13][14]
Western Blotting for Thymidylate Synthase Expression
Western blotting is used to detect and quantify the expression level of specific proteins, such as thymidylate synthase.
-
Protein Extraction: Lyse cultured cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for thymidylate synthase.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.[15][16]
Visualizing Key Pathways and Workflows
To better understand the complex interactions, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: General experimental workflow for comparing drug efficacy.
Caption: Role of TS in cisplatin resistance and Nolatrexed's mechanism.
Conclusion and Future Directions
While direct comparative data on the efficacy of this compound in cisplatin-resistant tumors is not extensively available, its mechanism of action as a potent thymidylate synthase inhibitor provides a solid rationale for its investigation in this setting. The observation that TS is upregulated in some cisplatin-resistant models further strengthens this hypothesis.
The collated in vitro data suggests that other TS inhibitors, such as Pemetrexed and 5-FU, can have activity in cisplatin-resistant settings, although cross-resistance can occur. To definitively establish the therapeutic potential of Nolatrexed in this patient population, further preclinical studies are warranted. These should include head-to-head comparisons with other TS inhibitors and standard-of-care agents in well-characterized cisplatin-resistant cell lines and in vivo tumor models. Such studies will be crucial in guiding the clinical development of this compound as a potential strategy to overcome cisplatin resistance.
References
- 1. Establishment of an in vitro model for cisplatin resistance in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Elevated expression of thymidylate synthase cycle genes in cisplatin-resistant human ovarian carcinoma A2780 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDKN1A upregulation and cisplatin-pemetrexed resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of thymidylate synthase protein expression by Western blotting and immunohistochemistry on human colon carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of thymidylate synthase expression for resistance to pemetrexed in pulmonary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Relationships between resistance to cisplatin and antifolates in sensitive and resistant tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 15. Thymidylate Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Thymidylate synthase antibody (15047-1-AP) | Proteintech [ptglab.com]
Doxorubicin Demonstrates Superior Efficacy Over Nolatrexed Dihydrochloride in Unresectable Liver Cancer, Phase III Trial Reveals
A pivotal Phase III randomized controlled trial (NCT00012324) in patients with unresectable or recurrent hepatocellular carcinoma (HCC) has demonstrated that doxorubicin provides a statistically significant survival advantage over nolatrexed dihydrochloride (also known as Thymitaq). The study, which enrolled 445 patients, found a median overall survival of 32.3 weeks for patients treated with doxorubicin compared to 22.3 weeks for those receiving nolatrexed.[1][2]
This comprehensive comparison guide presents the clinical trial outcomes of this compound versus doxorubicin, offering researchers, scientists, and drug development professionals a detailed analysis of the available data. The guide includes a thorough examination of the experimental protocols, quantitative data from the pivotal trial, and visualizations of the drugs' mechanisms of action and the clinical trial workflow.
Efficacy and Safety Outcomes
The primary endpoint of the NCT00012324 trial was overall survival. In addition to the superior overall survival, doxorubicin also showed a higher objective response rate. The safety profiles of the two drugs were notably different, with nolatrexed associated with a higher incidence of certain gastrointestinal and hematological toxicities.
Key Clinical Trial Data
| Outcome Measure | This compound | Doxorubicin | P-value |
| Median Overall Survival | 22.3 weeks | 32.3 weeks | 0.0068 |
| Median Progression-Free Survival | 12 weeks | 10 weeks | 0.7091 |
| Objective Response Rate (CR + PR) | 1.4% | 4.0% | - |
| Median Time to Treatment Failure | 8.4 weeks | 9.1 weeks | 0.0969 |
Table 1: Efficacy Outcomes from the Phase III Trial of Nolatrexed vs. Doxorubicin in Hepatocellular Carcinoma.[1][2]
Adverse Events
| Adverse Event (Grade 3 & 4) | This compound | Doxorubicin |
| Stomatitis | More Common | Less Common |
| Vomiting | More Common | Less Common |
| Diarrhea | More Common | Less Common |
| Thrombocytopenia | More Common | Less Common |
| Alopecia | Less Common | More Common |
Table 2: Comparison of Common Grade 3 and 4 Adverse Events.[1][2]
Mechanisms of Action
This compound and doxorubicin exert their anticancer effects through distinct molecular pathways.
This compound is a non-competitive inhibitor of thymidylate synthase, a crucial enzyme in the synthesis of thymidine, a necessary component of DNA. By blocking this enzyme, nolatrexed disrupts DNA replication and repair, leading to cell cycle arrest in the S phase and subsequent apoptosis.
Caption: Mechanism of action of this compound.
Doxorubicin , an anthracycline antibiotic, has a multi-faceted mechanism of action. It intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and ultimately, apoptosis. Doxorubicin also generates reactive oxygen species, which contribute to its cytotoxic effects.
Caption: Mechanism of action of Doxorubicin.
Experimental Protocols
The NCT00012324 clinical trial was a Phase III, randomized, open-label, multicenter study.[1][2][3]
Patient Population: Eligible patients had unresectable or recurrent hepatocellular carcinoma, a Karnofsky performance status of 60% or greater, and a Cancer of the Liver Italian Program (CLIP) score of 0-3.[1][2]
Randomization and Treatment: A total of 445 patients were randomized to receive either this compound or doxorubicin.[1][2]
-
This compound Arm: Patients received 500 mg/m² of this compound as a continuous intravenous infusion over 24 hours for five consecutive days, every three weeks.
-
Doxorubicin Arm: Patients received 60 mg/m² of doxorubicin as an intravenous infusion on day 1, every three weeks.
Endpoints:
Caption: Workflow of the NCT00012324 clinical trial.
References
Safety Operating Guide
Personal protective equipment for handling Nolatrexed Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for Nolatrexed Dihydrochloride, a thymidylate synthase inhibitor. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always inspect PPE for integrity before use.[1]
| Protection Type | Equipment Specification | Purpose |
| Respiratory Protection | For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.[1] | To prevent inhalation of dust or aerosols. |
| Hand Protection | Impermeable and resistant gloves.[2] | To avoid skin contact.[1] |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or approved under appropriate government standards such as NIOSH (US).[1] | To protect eyes from splashes and dust. |
| Skin and Body Protection | Impervious clothing.[1] | To prevent skin exposure. |
Operational Plan for Handling this compound
This section outlines a step-by-step plan for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, and well-ventilated place.[1]
-
This compound is hygroscopic and should be stored at -20°C under an inert atmosphere.[1]
2. Handling and Use:
-
All handling should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to control exposure to dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust or aerosols.[1]
-
Wash hands thoroughly after handling and before breaks.[2]
3. Accidental Release Measures:
-
In case of a spill, use personal protective equipment.[1]
-
Contain the spillage and collect it with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[1]
-
Place the collected material in a suitable, closed container for disposal according to local regulations.[1]
-
Do not let the product enter drains.[1]
4. First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
5. Disposal:
-
Dispose of the substance and contaminated materials as hazardous waste.
-
Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
